Ru-MACHO(regR)-BH

Description

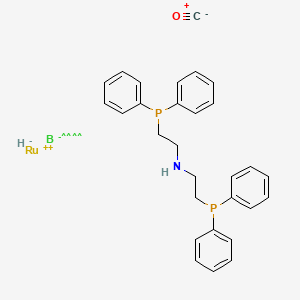

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H30BNOP2Ru |

|---|---|

Molecular Weight |

582.4 g/mol |

InChI |

InChI=1S/C28H29NP2.CO.B.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;;;/q;;-1;+2;-1 |

InChI Key |

DSVGRZDQKCWIMC-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+2] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Catalytic Applications of Ru Macho Regr Bh in Bond Activation and Formation

Hydrogenation Reactions Mediated by Ru-MACHO(regR)-BH

This compound is a commercially available catalyst that has demonstrated significant utility in promoting hydrogenation reactions for a wide range of substrates. chemrxiv.orgtakasago.comnih.gov Its borohydride (B1222165) form, Ru-MACHO-BH, is often effective for hydrogenations without the need for base activation, which is typically required for its halide counterpart, Ru-MACHO. acs.org

The Ru-MACHO family of catalysts is well-regarded for its ability to facilitate the hydrogenation of esters, a traditionally challenging transformation. nih.govresearchgate.net Ru-MACHO-BH, in particular, is applicable to a diverse array of ester substrates under base-free conditions. takasago.com This catalytic system provides an environmentally benign and safe protocol for producing alcohols from esters. researchgate.net

The mechanism of ester hydrogenation by Ru-MACHO complexes is a subject of detailed study. While the parent Ru-MACHO complex often requires a base for activation, the Ru-MACHO-BH derivative can catalyze these reactions without such additives. acs.orgchemicalindustryjournal.co.uk Computational studies suggest that the reaction may proceed through a metal-ligand-assisted pathway rather than a classic metal-ligand cooperation mechanism. acs.org In some systems, it has been observed that the latent N-H group in related pincer complexes is crucial for catalytic activity. chemicalindustryjournal.co.uk The process is generally understood to follow an outer-sphere hydrogenation mechanism. researchgate.net

A significant application of this catalytic system is the synthesis of 1,2-diols through the hydrogenation of α-keto esters. The chemoselectivity of the reaction, favoring either the diol or the corresponding α-hydroxy ester, can be controlled by tuning the reaction conditions. The use of a strong base, along with high temperature and pressure, directs the reaction toward the formation of diols. This method represents a direct and atom-economic route to valuable 1,2-diol building blocks. For instance, the hydrogenation of various α-keto esters using Ru-MACHO under basic conditions affords the desired diols in high yields.

Table 1: Hydrogenation of α-Keto Esters to Diols Catalyzed by Ru-MACHOa

| Substrate (1) | Product (2) | Yield of 2 (%)b,d | Ratio (2:3)b |

|---|---|---|---|

| Methyl 2-oxo-2-phenylacetate (1a) | 1-Phenylethane-1,2-diol (2a) | 91 | 99:1 |

| Methyl 2-(4-methoxyphenyl)-2-oxoacetate (1d) | 1-(4-Methoxyphenyl)ethane-1,2-diol (2d) | 96 | 100:0 |

| Methyl 2-oxo-2-(p-tolyl)acetate (1f) | 1-(p-Tolyl)ethane-1,2-diol (2f) | 89 | 90:10 |

| Methyl 2-(4-(tert-butyl)phenyl)-2-oxoacetate (1g) | 1-(4-(tert-Butyl)phenyl)ethane-1,2-diol (2g) | 92 | 95:5 |

| Methyl 2-oxo-2-(thiophen-2-yl)acetate (1k) | 1-(Thiophen-2-yl)ethane-1,2-diol (2k) | 90 | 99:1 |

aReaction conditions: Substrate (0.5 mmol), Ru-MACHO (1 mol%), K3PO4 (10 mol%), MeOH (2 mL), 50 bar H2, 80 °C, 24 h.

bDetermined by 1H NMR spectroscopy.

dIsolated yield.

Ru-MACHO-BH is an efficient catalyst for the selective reduction of a wide range of nitriles to their corresponding primary amines. researchgate.netresearchgate.netrug.nl This transformation is valuable as it avoids the formation of secondary and tertiary amine byproducts, which can be a challenge with other catalytic systems. d-nb.info The catalyst is effective for aliphatic, aromatic, and heterocyclic nitriles, including the industrially significant adiponitrile. researchgate.net DFT studies support an outer-sphere hydrogenation mechanism where metal-ligand cooperation plays a key role. researchgate.net The reaction proceeds by the formation of a Ru dihydrido active species which then hydrogenates the nitrile. researchgate.net

Table 2: Hydrogenation of Nitriles to Primary Amines with Ru-MACHO-BHa

| Substrate | Solvent | Conversion (%) | Primary:Secondary:Tertiary Amine Ratio |

|---|---|---|---|

| Octanenitrile | Isopropanol (B130326) | 98 | >99:0:0 |

| Benzonitrile | Toluene (B28343) | 97 | - |

| Adiponitrile | - | 96 | - |

| Ester-substituted benzonitrile | - | 94 (isolated yield) | (ester group intact) |

aGeneral conditions vary, for octanenitrile: 0.5 mol% catalyst, 100 °C, 50 bar H2. d-nb.info Data for other substrates from various sources. researchgate.netrug.nl

The synthesis of sugar alcohols is another area where Ru-MACHO-BH excels, demonstrating extremely high reactivity and selectivity. acs.orgfigshare.comacs.org This homogeneous catalyst can be applied to various monosaccharides and disaccharides. acs.orgfigshare.com For example, the hydrogenation of D-glucose can be achieved with a high substrate-to-catalyst ratio (S/C) of 30,000. acs.org The use of N-methylpyrrolidine as a base has been shown to minimize the formation of isomers. acs.org This methodology has been successfully implemented on a gram scale, highlighting its practical utility. acs.orgfigshare.com

Table 3: Hydrogenation of Sugars Catalyzed by Ru-MACHO-BHa

| Substrate | Product | S/C Ratio | Yield (%) |

|---|---|---|---|

| D-Glucose | D-Glucitol | 30,000 | >99 |

| D-Xylose | Xylitol | 10,000 | >99 |

| D-Galactose | Galactitol | 10,000 | >99 |

| Lactose | Lactitol | 10,000 | >99 |

| Maltose | Maltitol | 10,000 | >99 |

aConditions typically involve the use of N-methylpyrrolidine as a base in methanol (B129727) under H2 pressure. acs.org

Ru-MACHO-BH is a highly active one-component catalyst for the branched-selective hydrogenation of epoxides, yielding Markovnikov alcohols. chemrxiv.orgacs.org A key advantage is its ability to catalyze the reaction without the need for an added strong base. chemrxiv.orgchemicalindustryjournal.co.uk The catalyst shows excellent regioselectivity, particularly for monosubstituted epoxides. chemrxiv.org For instance, the hydrogenation of styrene (B11656) oxide derivatives produces the corresponding branched phenyl ethanol (B145695) products with high selectivity. chemrxiv.org Mechanistic studies suggest that the ring-opening does not proceed via a concerted Noyori-type mechanism, but rather through an SN2-like backside attack of the ruthenium hydride on the less sterically hindered carbon of the epoxide. acs.orgchemrxiv.org

Table 4: Hydrogenation of Epoxides with Ru-MACHO-BHa

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Regioselectivity (Branched:Linear) |

|---|---|---|---|---|

| 1,2-Epoxyoctane | 0.063 | 99 | 99 | >99:1 |

| Styrene oxide | 0.13 | 99 | 98 | 96:4 |

| 4-Chlorostyrene oxide | 0.13 | 99 | 98 | 95:5 |

| (R)-1,2-Epoxy-3-phenoxypropane | 0.063 | 99 | 99 | >99:1 |

aReactions were typically run in isopropyl alcohol at 80 °C under 10 bar H2. chemrxiv.org

Epoxide Hydrogenation and Regioselectivity

Branched vs. Linear Alcohol Formation

The regioselectivity of a catalyst is paramount in reactions where multiple isomeric products can be formed. In the hydrogenation of unsymmetrical epoxides, Ru-MACHO-BH has demonstrated a strong preference for the formation of branched (Markovnikov) alcohols over linear (anti-Markovnikov) alcohols. chemrxiv.orgresearchgate.net This selectivity is a key feature of its catalytic profile.

Research has shown that for the hydrogenation of various monosubstituted epoxides, including both aliphatic and aryl-substituted types, Ru-MACHO-BH consistently yields the branched alcohol as the major product. chemrxiv.org In the case of aliphatic epoxides and glycidyl (B131873) ethers, the regioselectivity for the branched alcohol is often nearly complete, with the linear product being detected in amounts less than 1%. chemrxiv.org For example, the hydrogenation of 1,2-epoxytetradecane (B1585259) and phenyl glycidyl ether using Ru-MACHO-BH results in >99:1 branched-to-linear (b:l) product ratios. chemrxiv.org

Even with more challenging aryl-substituted epoxides like styrene oxide, which can show more variable regioselectivity with other catalysts, Ru-MACHO-BH displays a marked preference for the branched 1-phenylethanol (B42297) product. chemrxiv.orgresearchgate.net The catalyst's effectiveness allows for these transformations to occur with low catalyst loadings and without the need for strong base additives, which are often required for other catalytic systems. chemrxiv.org

| Epoxide Substrate | Catalyst Loading (mol %) | Conversion (%) | Yield (%) | Branched:Linear Ratio (b:l) | Reference |

|---|---|---|---|---|---|

| 1,2-Epoxytetradecane | 0.063 | 99 | 98 | >99:1 | chemrxiv.org |

| (2,3-Epoxypropyl)benzene | 0.25 | 100 | 97 | >99:1 | chemrxiv.org |

| Phenyl glycidyl ether | 0.063 | 100 | 100 | >99:1 | chemrxiv.org |

| 4-Chlorophenyl glycidyl ether | 0.063 | 99 | 99 | >99:1 | chemrxiv.org |

| Styrene Oxide | 1.0 | 100 | 95 | 10:1 | chemrxiv.org |

Influence of Solvent and Additives

The catalytic performance of Ru-MACHO-BH is significantly influenced by the reaction medium, including the choice of solvent and the presence of additives. In the hydrogenation of epoxides, isopropyl alcohol has been identified as a particularly effective solvent, enabling the complete conversion of epoxides to alcohols in high yields with low catalyst loadings. chemrxiv.org Other alcohols like ethanol also facilitate nearly complete reactions. chemrxiv.org

In contrast, solvents such as tetrahydrofuran (B95107) (THF) and 2,2,2-trifluoroethanol (B45653) (TFE) result in sluggish conversions. chemrxiv.org For the hydrogenation of styrene oxide, the reaction in THF yielded only 2% of the product, while TFE gave a 5% yield but with a reversed selectivity, favoring the linear alcohol. chemrxiv.org The use of a 1:1 mixture of toluene and isopropyl alcohol proved beneficial for substrates with low solubility in pure isopropyl alcohol, leading to a 95% yield where the reaction was previously sluggish. chemrxiv.org

While one of the advantages of Ru-MACHO-BH is its ability to catalyze reactions without strong base additives, the addition of a base can still impact the reaction rate. chemrxiv.org For instance, in toluene, the hydrogenation of styrene oxide catalyzed by Ru-MACHO-BH was slow, but the addition of sodium tert-butoxide (NaOtBu) increased the reaction rate. chemrxiv.org

| Solvent | Yield (%) | Branched:Linear Ratio (b:l) | Reference |

|---|---|---|---|

| Isopropyl Alcohol | 95 | 10:1 | chemrxiv.org |

| Ethanol | 94 | 8:1 | chemrxiv.org |

| Methanol | 26 | 4.5:1 | chemrxiv.org |

| Tetrahydrofuran (THF) | 2 | - | chemrxiv.org |

| 2,2,2-Trifluoroethanol (TFE) | 5 | 1:30 | chemrxiv.org |

Hydrogenation of Carbon Dioxide (CO2) to Formate (B1220265) and Methanol

Ru-MACHO-BH has been extensively studied as a catalyst for the hydrogenation of carbon dioxide, a critical reaction for CO2 utilization and the production of valuable C1 chemicals like formic acid (formate) and methanol. rsc.orgresearchgate.net The catalyst demonstrates high efficiency for the reduction of CO2 to formate and can, under specific conditions, facilitate the further hydrogenation to methanol. mdpi.comnih.gov

For the selective production of formate, Ru-MACHO-BH has achieved exceptional activity. In systems utilizing amino acids like L-lysine to capture CO2, subsequent hydrogenation with the catalyst has resulted in turnover numbers (TONs) exceeding 50,000 for formate production. rsc.org

The synthesis of methanol from CO2 is a more challenging, multi-step reduction. Nevertheless, Ru-MACHO-BH has proven to be a robust catalyst for this transformation, often in the presence of amine promoters. mdpi.comnih.gov Studies have reported high TONs for methanol, with one system achieving a TON of 1060 at 155 °C. mdpi.com In another case, the catalyst remained active for over 10 days of continuous reaction, reaching a maximum TON of 9,900. nih.govacs.org

Synergistic Effects with Amine Promoters

The hydrogenation of CO2 to methanol using Ru-MACHO-BH is greatly enhanced by the presence of amine promoters, which act in synergy with the ruthenium catalyst. acs.orgresearchgate.net This process typically involves two main stages: first, the amine captures CO2 and is formylated to a formamide (B127407) intermediate, and second, the formamide is hydrogenated to methanol, regenerating the amine. acs.org

Pentaethylenehexamine (B1220003) (PEHA), a polyamine, has been identified as a particularly effective promoter. mdpi.comnih.gov In a system using PEHA, Ru-MACHO-BH catalyzed the conversion of CO2 to methanol with a high turnover number (TON) of 1060. mdpi.com The combination was so effective that it enabled the direct conversion of CO2 captured from the ambient atmosphere into methanol with up to 79% yield. nih.gov The choice of amine is crucial; studies have shown that (di/poly)amines are most effective in assisting the Ru-MACHO catalyst in producing methanol. acs.org The synergistic approach allows for lower reaction pressures compared to other methods and provides a pathway for integrated CO2 capture and utilization. mdpi.com

Strategies for CO2 Capture and Conversion

Ru-MACHO-BH is a key component in integrated CO2 capture and utilization (CCU) strategies, which aim to combine the capture of CO2 from various sources, including ambient air, with its immediate catalytic conversion. nih.govacs.org One successful approach involves using amine solutions, such as pentaethylenehexamine (PEHA), to absorb CO2, which is then hydrogenated in the same pot using the Ru-MACHO-BH catalyst. nih.govnih.gov This method has achieved a 79% yield of methanol directly from atmospheric CO2. nih.gov

Another innovative strategy employs alkali hydroxides, like potassium hydroxide (B78521) (KOH), in a solvent such as ethylene (B1197577) glycol. sci-hub.reddoe.gov The hydroxide solution captures CO2 to form carbonate or bicarbonate salts. sci-hub.red Subsequent hydrogenation of these salts in the presence of Ru-MACHO-BH at 140 °C yields methanol quantitatively. mdpi.comsci-hub.red This amine-free system also allows for the regeneration of the hydroxide base at low temperatures. sci-hub.red Furthermore, biphasic solvent systems (e.g., 2-methyltetrahydrofuran/water) have been developed to facilitate the easy separation and recycling of both the catalyst and the amine promoter after the reaction. mdpi.comacs.org

Hydrogenation of Ketones and Aldehydes

Ru-MACHO-BH is an effective catalyst for the hydrogenation and transfer hydrogenation of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols. kuleuven.bemdpi.com In transfer hydrogenation, an alcohol such as isopropanol or ethanol serves as the hydrogen donor, representing a base-free and environmentally benign method. mdpi.comscielo.org.mx

The catalyst has been successfully applied to the reductive amination of furanic aldehydes like furfural (B47365). mdpi.com Using a low catalyst loading (0.5 mol%) and isopropanol as the hydrogen source, furfural was fully converted to various furfuryl amines at 90 °C within one hour. mdpi.com Similarly, in the transfer hydrogenation of furfural to furfuryl alcohol, Ru-MACHO-BH (0.1 mol%) with isopropanol as the hydrogen donor provided the desired alcohol in 79% yield. mdpi.com The catalyst's utility extends to the hydrogenation of cyclic ketones, such as 3-methyl-2-cyclopenten-1-one, which was converted to 3-methyl-1,2-cyclopentanediol (B1596617) with 96% yield under 20 bar of H2. mdpi.com

Asymmetric Hydrogenation Pathways

The catalytic activity of Ru-MACHO-BH stems from a metal-ligand cooperation mechanism, where the N-H functionality of the pincer ligand participates in the catalytic cycle. uantwerpen.be This bifunctional nature, involving the cooperation of the Ru metal center and the ligand's NH group, is crucial for activating molecular hydrogen and facilitating hydride/proton transfer steps. uantwerpen.be This mechanism is foundational to the high efficiency observed in the hydrogenation of polar bonds, such as those in ketones, aldehydes, and epoxides. kuleuven.beuantwerpen.be

While the standard Ru-MACHO-BH complex is achiral, its catalytic principle is central to asymmetric hydrogenation when chiral versions of the PNP pincer ligand are employed. The inherent bifunctional pathway lowers the energy barriers for hydrogenation, a feature that is exploited in enantioselective catalysis. The hydrogenation of prochiral substrates like ketones and epoxides with Ru-MACHO-BH produces racemic mixtures of chiral alcohols. chemrxiv.org However, the development of chiral analogues of this catalyst family allows for the synthesis of enantioenriched alcohols, demonstrating the adaptability of the underlying catalytic pathway for asymmetric transformations.

Enantioselective Reductions with Chiral Ru-MACHO Derivatives

While Ru-MACHO-BH itself is an achiral complex, it can be employed in concert with chiral auxiliaries to achieve highly stereoselective transformations. A notable application is the diastereoselective amination of racemic secondary alcohols, which functions as a dynamic kinetic resolution to produce α-chiral amines. acs.orgacs.org This strategy combines the catalytic activity of the Ru-MACHO catalyst with the stereodirecting influence of a chiral auxiliary, most commonly Ellman's tert-butanesulfinamide. acs.org

The process facilitates the conversion of a racemic mixture of secondary alcohols directly into a single, major diastereomer of the corresponding α-chiral tert-butanesulfinylamine. acs.org This method is highly effective for a range of substrates, yielding products with excellent diastereomeric ratios (dr), often greater than 95:5. acs.org The reaction demonstrates broad applicability, accommodating various aromatic and aliphatic secondary alcohols. acs.org This approach is advantageous as it circumvents the need for stoichiometric Lewis acids and reduces the number of synthetic steps required to access valuable chiral amines from readily available racemic alcohols. acs.org

Table 1: Diastereoselective Amination of Racemic Secondary Alcohols with (R)-tert-Butanesulfinamide Catalyzed by Ru-Macho Reaction Conditions: Racemic alcohol, (R)-tert-butanesulfinamide, and Ru-Macho catalyst were heated in toluene.

| Entry | Racemic Alcohol | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1-Phenylethanol | N-(1-Phenylethyl)-tert-butanesulfinamide | 89 | >95:5 |

| 2 | 1-(4-Methoxyphenyl)ethanol | N-(1-(4-Methoxyphenyl)ethyl)-tert-butanesulfinamide | 86 | >95:5 |

| 3 | 1-(4-Chlorophenyl)ethanol | N-(1-(4-Chlorophenyl)ethyl)-tert-butanesulfinamide | 81 | >95:5 |

| 4 | 1-(2-Thienyl)ethanol | N-(1-(2-Thienyl)ethyl)-tert-butanesulfinamide | 65 | >95:5 |

| 5 | Octan-2-ol | N-(Octan-2-yl)-tert-butanesulfinamide | 71 | >95:5 |

| 6 | Cyclohexyl(phenyl)methanol | N-(Cyclohexyl(phenyl)methyl)-tert-butanesulfinamide | 82 | >95:5 |

Source: Adapted from research findings. acs.org

Stereochemical Control and Origins of Enantioselectivity

The high degree of stereochemical control in these reactions originates from a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. acs.orgacs.org The catalytic cycle begins with the Ru-MACHO catalyst dehydrogenating the racemic secondary alcohol to form the corresponding ketone in situ. acs.orgnih.gov This step temporarily removes the stereocenter from the alcohol substrate.

The newly formed ketone then undergoes condensation with the chiral tert-butanesulfinamide auxiliary to form a key intermediate, a tert-butanesulfinylimine. nih.gov The stereochemical outcome of the entire process is determined in the final step: the hydrogenation of this sulfinylimine. The ruthenium hydride species, [Ru(H)₂]-MACHO, generated during the initial alcohol dehydrogenation, reduces the C=N bond of the sulfinylimine. nih.gov The bulky and stereochemically defined tert-butylsulfinyl group effectively shields one of the two faces of the imine, directing the hydride transfer from the ruthenium complex to the opposite, less sterically hindered face. researchgate.net This directed attack ensures the formation of predominantly one diastereomer of the final sulfinamide product. acs.orgresearchgate.net The success of this strategy relies on the catalyst's ability to mediate both the initial dehydrogenation and the final, highly diastereoselective hydrogenation step within a single catalytic cycle. acs.org

Dehydrogenation and Hydrogen Autotransfer Processes

Ru-MACHO-BH is a prominent catalyst for acceptorless dehydrogenation (AD) reactions, a highly atom-economical process where substrates are oxidized with the liberation of molecular hydrogen (H₂) as the only byproduct, eliminating the need for stoichiometric oxidants or hydrogen acceptors. nih.govrsc.org This capability is central to its use in various dehydrogenative coupling reactions. acs.orgrsc.org

Acceptorless Dehydrogenation of Alcohols

The catalyst demonstrates high activity in the acceptorless dehydrogenation of alcohols. This fundamental transformation paves the way for the synthesis of more complex molecules directly from simple alcohol precursors. rsc.orgresearchgate.net For instance, aliphatic Ru-PNP pincer complexes like Ru-MACHO are highly active in the base-free, acceptorless dehydrogenative homo-coupling of alcohols to produce esters under neat conditions. researchgate.net The mechanism is believed to involve metal-ligand cooperation and the formation of carbonyl intermediates resulting from the alcohol dehydrogenation. researchgate.net

A significant application of Ru-MACHO is the direct synthesis of amides and imines from the dehydrogenative coupling of alcohols and amines. nih.gov This method provides a green and efficient route to C-N bond formation, producing only hydrogen gas as a byproduct. nih.govresearchgate.net The reaction is versatile, allowing for the synthesis of secondary and tertiary amides, as well as secondary ketimines, in good to excellent yields. nih.gov

The reaction pathway involves the initial dehydrogenation of the alcohol to an aldehyde or ketone by the ruthenium catalyst. This is followed by condensation with an amine to form a hemiaminal intermediate. nih.gov This hemiaminal can then undergo a second dehydrogenation step, also catalyzed by the Ru-MACHO complex, to yield the final amide product. nih.gov Alternatively, if a secondary alcohol is used, the intermediate ketimine can be isolated. nih.gov

Table 2: Amide Synthesis via Dehydrogenative Coupling of Alcohols and Amines Reaction Conditions: 1 mmol amine, 1.2 mmol alcohol, 1 mol% Ru-Macho precatalyst, 15 mol% KOH, toluene, 110 °C.

| Entry | Alcohol | Amine | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzylamine | N-Benzylbenzamide | 95 |

| 2 | 1-Hexanol | Benzylamine | N-Benzylhexanamide | 85 |

| 3 | 1-Butanol | Piperidine | 1-(Piperidin-1-yl)butan-1-one | 81 |

| 4 | Benzyl alcohol | Dibenzylamine | N,N-Dibenzylbenzamide | 91 |

| 5 | 1,4-Butanediol | Benzylamine | N,N'-(Butane-1,4-diyl)dibenzamide | 83 |

Source: Adapted from research findings. nih.gov

Table 3: Imine Synthesis via Dehydrogenative Coupling of Alcohols and Amines Reaction Conditions: 1 mmol amine, 1 mmol alcohol, 1 mol% Ru-Macho precatalyst, 15 mol% KOH, toluene, 110 °C.

| Entry | Alcohol | Amine | Product (Imine) | Isolated Yield of Reduced Amine (%)* |

| 1 | Cyclohexanol (B46403) | Benzylamine | N-Benzylidenecyclohexanamine | 91 |

| 2 | Cyclopentanol | Benzylamine | N-Benzylidenecyclopentanamine | 85 |

| 3 | 1-Phenylethanol | Aniline | N-(1-Phenylethylidene)aniline | 75 |

| 4 | Cyclohexanol | 4-Fluoroaniline | N-(Cyclohexylidene)-4-fluoroaniline | 88 |

*Isolated yields after reduction of the crude imine with sodium borohydride. nih.gov

Source: Adapted from research findings. nih.gov

Ru-MACHO and related complexes catalyze the intermolecular dehydrogenative coupling of primary alcohols to form esters and hydrogen gas. researchgate.net This transformation, often referred to as the Tishchenko reaction, typically proceeds through the dehydrogenation of a primary alcohol to an aldehyde. The aldehyde then reacts with a second molecule of the alcohol to form a hemiacetal intermediate, which is subsequently dehydrogenated to the final ester product. This process has been utilized for the upgrading of ethanol into ethyl acetate, a valuable bulk chemical. mdpi.com The reaction is highly atom-economical and represents a sustainable alternative to traditional esterification methods. researchgate.netmdpi.com

Synthesis of Amides and Imines via Dehydrogenative Coupling

Intramolecular Dehydrogenative Macrolactonization

A powerful application of Ru-MACHO catalysis is the intramolecular dehydrogenative macrolactonization of dihydroxy compounds. nih.gov This protocol enables the synthesis of large-ring macrolactones (11- to 21-membered rings) directly from linear diols. researchgate.netnih.gov The reaction proceeds via an intramolecular dehydrogenative coupling of the primary alcohol groups, catalyzed by Ru-MACHO in the presence of a base such as cesium carbonate (Cs₂CO₃). nih.gov This process is highly efficient and environmentally friendly, as it avoids the use of external oxidants or stoichiometric reagents, generating only H₂ as a byproduct. nih.gov The method provides access to a wide range of macrocycles, which are important structural motifs in pharmaceuticals and natural products.

Table 4: Intramolecular Dehydrogenative Macrolactonization of Diols Reaction Conditions: Diol substrate, Ru-MACHO catalyst, Cs₂CO₃ base, heated in p-xylene.

| Entry | Substrate (Diol) | Product (Macrolactone) | Ring Size | Yield (%) |

| 1 | 1,10-Decanediol | Decanolide | 11 | 74 |

| 2 | 1,11-Undecanediol | Undecanolide | 12 | 78 |

| 3 | 1,12-Dodecanediol | Dodecanolide (Exaltolide) | 13 | 81 |

| 4 | 1,14-Tetradecanediol | Tetradecanolide | 15 | 85 |

| 5 | 1,15-Pentadecanediol | Pentadecanolide (Exaltone) | 16 | 86 |

| 6 | 1,20-Eicosanediol | Eicosanolide | 21 | 64 |

Source: Adapted from research findings. researchgate.netnih.gov

Borrowing-Hydrogen Methodology in C-C Bond Formation

The borrowing-hydrogen (BH) or hydrogen autotransfer principle is a powerful, atom-economical strategy for forming C-C bonds. rug.nl This methodology typically involves the temporary, metal-catalyzed oxidation of a stable alcohol into a more reactive aldehyde or ketone intermediate. rug.nlrsc.org This intermediate then reacts with a nucleophile, and the resulting product is subsequently reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst. rug.nl Ru-MACHO-BH has proven to be a valuable catalyst in such hydrogen autotransfer reactions. rsc.orgresearchgate.net

A notable application of Ru-MACHO-BH is in the synthesis of substituted γ-butyrolactones from 1,2-diols and malonates. rsc.orgresearchgate.net This domino process involves a sequence of catalytic C-C bond formation followed by an intramolecular transesterification. researchgate.net The reaction mechanism follows the borrowing-hydrogen pathway, where the catalyst first dehydrogenates the diol to form a 1,2-hydroxyketone. This intermediate undergoes a Knoevenagel condensation with the malonate. The subsequent return of the borrowed hydrogen, followed by a decarboxylative reaction and lactonization, yields the final γ-butyrolactone product. researchgate.net

The reaction is typically carried out in a high-boiling solvent like t-amyl alcohol at elevated temperatures (e.g., 150 °C) with a base such as potassium carbonate (K₂CO₃). rsc.org The use of the Ru-MACHO-BH complex allows for the synthesis of a variety of lactones in moderate yields, demonstrating the high atom economy characteristic of hydrogen autotransfer processes. rsc.orgresearchgate.net

| 1,2-Diol Substrate | Malonate | Product | Isolated Yield (%) |

|---|---|---|---|

| 1,2-Hexanediol (B41856) | Diethyl malonate | 5-Butyl-γ-butyrolactone | 61 |

| 1,2-Decanediol | Diethyl malonate | 5-Octyl-γ-butyrolactone | 52 |

| (±)-1,2,7-Octatrien-4-ol (as oct-7-ene-1,2-diol) | Diethyl malonate | 5-(Hex-5-en-1-yl)-γ-butyrolactone (as mixture of isomers) | 56 |

The synthesis of γ-butyrolactones catalyzed by Ru-MACHO-BH is a highly regioselective transformation. researchgate.net When unsymmetrical 1,2-diols are used as substrates, the reaction proceeds to give exclusively the 5-substituted γ-butyrolactone. rsc.org This selectivity is a key feature of this domino process, which directs the C-C bond formation and subsequent cyclization to a specific position, avoiding the formation of isomeric byproducts. rsc.orgresearchgate.net For instance, the reaction between 1,2-hexanediol and diethyl malonate yields only 5-butyl-γ-butyrolactone, with no formation of the alternative lactone isomer. rsc.org This high degree of regioselectivity underscores the controlled nature of the catalytic cycle mediated by the Ru-MACHO-BH complex.

Synthesis of γ-Butyrolactones

Other Catalytic Transformations

Beyond the borrowing-hydrogen methodology for C-C bond formation, Ru-MACHO-BH catalyzes a range of other important chemical transformations.

Ru-MACHO-BH serves as an effective precatalyst for the direct synthesis of ureas from methanol and amines. acs.org This protocol is distinguished by its high atom economy, as it produces hydrogen gas as the only byproduct. rsc.orgcolab.ws A significant advantage of this method is that it proceeds efficiently without the need for any additives like bases, oxidants, or hydrogen acceptors. acs.orgcolab.wsthieme-connect.de The reaction, typically conducted in a solvent such as toluene at elevated temperatures (120-140 °C) in a closed system, can achieve quantitative yields of the desired urea (B33335) product. acs.org The catalytic system is robust, allowing for gram-scale synthesis with low catalyst loading. colab.ws Furthermore, this methodology can be adapted for a one-pot, two-step synthesis of unsymmetrical ureas in good to excellent yields. acs.orgcolab.ws

| Amine Substrate | Conditions | Yield (%) |

|---|---|---|

| Benzylamine | 1 mol% catalyst, Toluene, 120 °C, 16 h | 99 |

| 4-Methoxybenzylamine | 0.5 mol% catalyst, Toluene, 140 °C, 24 h | 94 |

| Piperonylamine | 0.5 mol% catalyst, Toluene, 140 °C, 24 h | 93 |

| n-Hexylamine | 0.5 mol% catalyst, Toluene, 140 °C, 24 h | 85 |

The Ru-MACHO complex also catalyzes the α-olefination of nitriles with secondary alcohols to produce β-disubstituted vinyl nitriles. rsc.org This transformation represents another acceptorless dehydrogenative coupling (ADC) reaction. rsc.org The process is believed to initiate with the oxidation of the secondary alcohol to a ketone, facilitated by the ruthenium catalyst. The ketone then undergoes a condensation reaction with the nitrile, followed by dehydration to yield the olefinated product. rsc.org For example, the reaction of phenylacetonitrile (B145931) with cyclohexanol in the presence of 1 mol% Ru-MACHO and KOtBu as a base in toluene at 135 °C results in the formation of the corresponding vinyl nitrile in 84% yield. rsc.org This method provides a direct route to functionalized olefins from readily available starting materials. rsc.org

| Nitrile | Alcohol | Catalyst System | Solvent/Temp | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetonitrile | Cyclohexanol | Ru-MACHO (1 mol%), KOtBu | Toluene, 135 °C | 2-Cyclohexylidene-2-phenylacetonitrile | 84 |

An unprecedented chemo- and regioselective cross-coupling of two different secondary alcohols to form β-disubstituted ketones is catalyzed by Ru-MACHO. thieme-connect.denih.gov This transformation is highly selective, minimizing the self-coupling products that can arise from reactions between identical alcohol-derived ketones. thieme-connect.de The reaction's selectivity is attributed to the differential oxidation rates of the alcohol substrates, with aliphatic secondary alcohols oxidizing faster than benzylic ones. nih.gov The process involves the oxidation of both alcohols, followed by a selective aldol-type condensation and subsequent hydrogenation. thieme-connect.denih.gov This C-C bond-forming methodology requires a low catalyst load and a catalytic amount of base, producing only water and hydrogen as byproducts, which makes the protocol environmentally benign and atom-economical. nih.gov The reaction exhibits broad scope, coupling various cyclic and acyclic secondary alcohols with benzylic secondary alcohols in good to excellent yields. thieme-connect.de

| Aliphatic Alcohol | Benzylic Alcohol | Product | Yield (%) |

|---|---|---|---|

| 4-Methylcyclohexanol | 1-Phenylethanol | 2-(4-Methylcyclohexyl)-1-phenylpropan-1-one | 85 |

| 4-tert-Butylcyclohexanol | 1-(4-Methoxyphenyl)ethanol | 2-(4-(tert-Butyl)cyclohexyl)-1-(4-methoxyphenyl)propan-1-one | 82 |

| Cycloheptanol | 1-Phenylethanol | 2-Cycloheptyl-1-phenylpropan-1-one | 80 |

| Octan-2-ol | 1-Phenylethanol | 4-Methyl-1-phenylundecan-3-one | 72 |

Chemo- and Regioselective Cross-Coupling Reactions

Ketone Coupling and Alkylation

The α-alkylation of ketones using alcohols as alkylating agents represents a highly atom-economical method for forming carbon-carbon (C-C) bonds, with water as the sole byproduct. researchgate.net This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgacs.org In this process, the catalyst first facilitates the dehydrogenation of an alcohol to form a reactive carbonyl intermediate. This intermediate then undergoes a condensation reaction with a ketone, and the resulting product is subsequently hydrogenated by the "borrowed" hydrogen, regenerating the catalyst. acs.org

Ru-MACHO-BH has proven to be an effective catalyst for this type of transformation. For instance, it has been successfully employed in the α-alkylation of ketones with secondary alcohols, leading to the formation of β-disubstituted ketones. colab.ws Mechanistic studies indicate that the reaction proceeds through a hydrogen-borrowing pathway. colab.ws The process involves the activation of the O-H bond in the secondary alcohol by an unsaturated 16-electron ruthenium pincer complex, followed by the condensation of the in-situ generated ketone with another ketone or nitrile. researchgate.net

A notable feature of this catalytic system is its ability to facilitate the self-coupling of secondary alcohols and the cross-coupling of primary and secondary alcohols. acs.orgcolab.ws The direct α-alkylation of ketones with primary alcohols is a particularly valuable method for synthesizing long-chain ketones, which are precursors to fuel-range hydrocarbons. researchgate.net Research has shown that both a metal catalyst and a base are often necessary for the selective conversion of ketones to their alkylated products. researchgate.net

Detailed findings from studies on Ru-MACHO-BH catalyzed ketone alkylation are presented below:

| Ketone Substrate | Alcohol Substrate | Product | Yield (%) | Catalyst System | Ref. |

| Acetophenone | 1-Phenylethanol | 1,3-Diphenyl-2-methylpropan-1-one | 92 | Ru-MACHO-BH, t-BuOK | colab.ws |

| 4'-Methylacetophenone | 1-(p-tolyl)ethanol | 1,3-Di(p-tolyl)-2-methylpropan-1-one | 85 | Ru-MACHO-BH, t-BuOK | colab.ws |

| Propiophenone | 1-Phenylpropan-1-ol | 2-Methyl-1,3-diphenylpentan-1-one | 88 | Ru-MACHO-BH, t-BuOK | colab.ws |

Pyrrole (B145914) Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. rsc.org The synthesis of pyrroles, a class of nitrogen-containing heterocycles prevalent in natural products and pharmaceuticals, has been a significant focus of MCR development. rsc.orgsemanticscholar.org

A general and highly regioselective method for synthesizing pyrroles has been developed using a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols. nih.govorganic-chemistry.org This process demonstrates broad substrate scope and functional group tolerance, efficiently converting even less reactive aryl and alkyl ketones into variously substituted pyrroles in good to excellent yields. nih.govorganic-chemistry.org The use of a commercially available ruthenium catalyst system highlights the practicality of this approach. nih.gov

Mechanistically, the reaction is proposed to involve the formation of enamine or imine intermediates, which then condense with the dehydrogenated diol. Subsequent hydrogen transfer and dehydration steps lead to the formation of the pyrrole ring. organic-chemistry.org This atom-efficient protocol is a valuable tool for preparing a wide array of pyrrole derivatives. nih.govorganic-chemistry.org

The following table summarizes representative examples of pyrrole synthesis using a ruthenium-catalyzed multicomponent reaction:

| Ketone | Amine | Diol | Product | Yield (%) | Catalyst System | Ref. |

| Propiophenone | 2-Phenylethanamine | Ethylene Glycol | 1-(2-Phenylethyl)-2-phenyl-3-methyl-1H-pyrrole | 87 | [Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOK | organic-chemistry.org |

| Acetophenone | Benzylamine | Ethylene Glycol | 1-Benzyl-2-phenyl-1H-pyrrole | 82 | [Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOK | organic-chemistry.org |

| 2-Acetylpyridine | Aniline | Propane-1,2-diol | 2-Methyl-1-phenyl-5-(pyridin-2-yl)-1H-pyrrole | 75 | [Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOK | organic-chemistry.org |

Regioselective 1,6-Conjugate Additions

The conjugate addition of carbon nucleophiles to electron-deficient systems is a fundamental C-C bond-forming reaction. nih.govrsc.org While 1,2- and 1,4-additions are well-established, the 1,6-conjugate addition to extended conjugated systems has been more challenging to control in terms of regioselectivity. nih.govrsc.org

A highly regioselective 1,6-conjugate addition of umpolung aldehydes, serving as carbanion equivalents, to extended conjugated ketones has been successfully developed. nih.govrsc.org This reaction is catalyzed by a ruthenium(II) complex in conjunction with an electron-rich, bidentate phosphine (B1218219) ligand, such as dppe. nih.gov The synergy between the ruthenium catalyst and the "soft" phosphine ligand is crucial for achieving high reactivity and selectivity under mild conditions. nih.govrsc.org

The reaction tolerates a variety of functional groups on the benzaldehyde (B42025) hydrazone, including both electron-donating and electron-withdrawing substituents. nih.gov This method provides a reliable approach to constructing complex molecular frameworks through the selective formation of C-C bonds at the 6-position of the conjugated system. nih.gov

The scope of this regioselective 1,6-conjugate addition is demonstrated in the table below:

| Aldehyde Hydrazone | Unsaturated Ketone | Product | Yield (%) | Catalyst System | Ref. |

| Benzaldehyde N,N-dimethylhydrazone | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 6,6-Dimethyl-1,5-diphenyl-3-hexen-1-one | 85 | [Ru(p-cymene)Cl₂]₂/dppe, K₂CO₃, CsF | nih.gov |

| 4-Methoxybenzaldehyde N,N-dimethylhydrazone | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 6,6-Dimethyl-1-(4-methoxyphenyl)-5-phenyl-3-hexen-1-one | 82 | [Ru(p-cymene)Cl₂]₂/dppe, K₂CO₃, CsF | nih.gov |

| 4-Chlorobenzaldehyde N,N-dimethylhydrazone | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | 1-(4-Chlorophenyl)-6,6-dimethyl-5-phenyl-3-hexen-1-one | 78 | [Ru(p-cymene)Cl₂]₂/dppe, K₂CO₃, CsF | nih.gov |

Mechanistic Investigations and Reaction Pathways

Elucidating the Catalytic Cycle of Ru-MACHO(regR)-BH

The catalytic prowess of Ru-MACHO-BH, a pincer-type complex, in hydrogenation and dehydrogenation reactions is rooted in a sophisticated catalytic cycle. This cycle is characterized by the cooperative action of the central ruthenium atom and the pincer ligand framework, enabling efficient transformations under often mild conditions.

The mechanism of Ru-MACHO-BH catalysis is adaptable, with specific pathways proposed for different substrate classes, including nitriles, esters, epoxides, and for reversible CO2/formic acid systems.

Hydrogenation of Nitriles: For the hydrogenation of nitriles to primary amines, a base-free, outer-sphere mechanism has been proposed based on DFT studies. researchgate.net The cycle is initiated when the precatalyst, Ru-MACHO-BH, forms a dihydrido active species. researchgate.net This active complex then proceeds to hydrogenate the nitrile, leading to an imido complex intermediate, which is further reduced to the final amine product. researchgate.net

Dehydrogenation of Alcohols/Hydrogenation of Carbonyls: In alcohol dehydrogenation, the reaction is believed to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgrsc.org The catalyst first dehydrogenates an alcohol to form a carbonyl intermediate and a ruthenium-dihydride species. This intermediate can then react with a nucleophile, followed by hydrogenation by the ruthenium-dihydride to yield the final product and regenerate the catalyst. rsc.org This sequence is fundamental to reactions like the synthesis of γ-butyrolactones from 1,2-diols and malonates. rsc.orgrsc.org

Reversible CO2 Hydrogenation and Formic Acid Dehydrogenation: Ru-MACHO-BH is a key catalyst in the reversible hydrogen storage system based on the CO2/formic acid equilibrium. nih.gov In the hydrogenation direction, CO2 is converted to a formate (B1220265) species. nih.gov For the dehydrogenation of formic acid, a dual-catalytic system has been proposed where Ru-MACHO-BH converts methanol (B129727) (a hydrogen carrier) to formic acid, which is then decomposed by a second catalyst. acs.org In a single-catalyst system for CO2 hydrogenation, computational studies suggest the reaction involves a concerted step with synchronous hydride and proton transfer from the catalyst to an intermediate. researchgate.net The reversibility is demonstrated by performing the dehydrogenation of the in situ formed formate by adjusting temperature and pressure. nih.gov

A defining feature of the Ru-MACHO catalyst family is the active participation of the pincer ligand in the catalytic cycle, a concept known as Metal-Ligand Cooperation (MLC). uni-rostock.deniser.ac.in The MACHO ligand, with its HN(CH2CH2PR2)2 structure, features a crucial N-H bond that works in concert with the ruthenium center. researchgate.netwikipedia.org

This cooperation is essential for the activation of substrates and H2. uni-rostock.de The N-H group can act as a proton donor or acceptor, facilitating bond-breaking and bond-forming steps. For instance, in the hydrogenation of polar bonds, the N-H proton and a hydride ligand on the ruthenium can interact simultaneously with the substrate in a bifunctional manner. wikipedia.orgresearchgate.net This amine/amide ligand cooperativity is critical; experimental studies have shown that methylating the nitrogen atom of the ligand, thereby removing the N-H proton, renders the catalyst inactive for nitrile hydrogenation, demonstrating the essential role of the N-H moiety. researchgate.net This non-innocent behavior of the ligand allows the catalyst to operate without the need for external acidic or basic promoters in some cases, by providing an internal proton transfer shuttle. niser.ac.in

The elucidation of catalytic mechanisms relies heavily on the identification of transient species. A combination of spectroscopic methods, kinetic analysis, and computational studies has provided insight into key intermediates and transition states in Ru-MACHO-BH catalysis.

Active Species and Intermediates: For nitrile hydrogenation, DFT calculations suggest the formation of a ruthenium dihydrido active species and a subsequent ruthenium-imido complex as key intermediates in the catalytic cycle. researchgate.net In the context of CO2 hydrogenation to methanol, computational studies have identified intermediates such as methanediol (B1200039) and have analyzed the transition states for hydride transfer steps. researchgate.net For epoxide hydrogenation, a Noyori-type mechanism is often proposed, implying intermediates where the epoxide ring is opened through interaction with both the Ru-H and N-H bonds. researchgate.netresearchgate.net

Transition States: Computational studies have been instrumental in characterizing transition states. For the outer-sphere hydrogenation of acetonitrile, a transition state has been calculated where the dihydrido active species interacts with the nitrile. researchgate.net In CO2 hydrogenation, the rate-determining step has been identified as a concerted reaction involving a synchronous transfer of a hydride and a proton from the catalyst. researchgate.net

Catalyst Deactivation Pathways: Understanding intermediates also extends to deactivation pathways. In the hydrogenation of CO2 to methanol, a potential deactivation route involves the formation of stable ruthenium biscarbonyl monohydride cationic complexes. nih.gov However, for the Ru-MACHO system, this biscarbonyl species can reportedly convert back to the active catalyst by dissociating a CO ligand under the reaction conditions. nih.gov

The activation of molecular hydrogen (H2) is a critical step in hydrogenation catalysis. Ru-MACHO-BH and related pincer complexes are known to facilitate the heterolytic splitting of H2. uni-rostock.de This process involves the cleavage of the H-H bond across the polar Ru-N bond of the catalyst framework, rather than the homolytic cleavage that produces two hydrogen atoms.

In this mechanism, the ruthenium center, being a transition metal, acts as a Lewis acid, while the nitrogen atom of the ligand acts as a Lewis base. H2 coordinates to the complex, and the bond is cleaved, resulting in the formation of a hydride (H⁻) bound to the electron-deficient ruthenium center and a proton (H⁺) attached to the basic nitrogen atom of the ligand. rsc.orguw.edu.pl This bifunctional activation creates the reactive Ru-H and N-H⁺ moieties that are essential for the subsequent substrate reduction steps, exemplifying the core principle of Metal-Ligand Cooperation. uni-rostock.de

Identification of Key Intermediates and Transition States

Influence of Ancillary Components on Catalytic Performance

Bases are frequently employed as additives in reactions catalyzed by Ru-MACHO-BH, playing multifaceted roles from catalyst activation to influencing reaction rates and selectivity.

Enhanced Reactivity and Rate: In many transformations, the addition of a base is beneficial or even essential for catalytic activity. For the hydrogenation of (R)-styrene oxide, the addition of sodium tert-butoxide (NaOtBu) resulted in a faster reaction compared to the base-free system. chemrxiv.org Similarly, for the synthesis of γ-butyrolactones from 1,2-diols and malonates, a screening of bases showed that potassium carbonate (K2CO3) was optimal, while the reaction yielded only trace amounts of product in the absence of a base. rsc.org In the hydrogenation of dimethylammonium dimethylcarbamate (B8479999) (DMC), potassium phosphate (B84403) (K3PO4) was used as the base. mdpi.com

Influence on Selectivity: Bases can also control the selectivity of a reaction. In the hydrogenation of (R)-styrene oxide, the ratio of branched to linear alcohol product (b:l ratio) increased over time without a base, but remained nearly constant when NaOtBu was added. chemrxiv.org

Base-Free Systems: While bases are often helpful, one of the advantages of the Ru-MACHO-BH catalyst is its ability to perform certain reactions, such as nitrile hydrogenation and some transfer hydrogenations, under base-free conditions. researchgate.netresearchgate.netmdpi.com This is often attributed to the catalyst's inherent bifunctional nature due to metal-ligand cooperation. researchgate.net For epoxide hydrogenation, Ru-MACHO-BH can act as a highly active one-component catalyst without requiring strongly basic additives, particularly when using isopropanol (B130326) as the solvent. chemrxiv.org

The table below summarizes the observed effects of bases in specific reactions catalyzed by Ru-MACHO-BH.

| Reaction | Substrate(s) | Base/Additive | Effect | Source |

| Epoxide Hydrogenation | (R)-Styrene Oxide | 10 mol % NaOtBu | Increased reaction rate compared to no base. | chemrxiv.org |

| Epoxide Hydrogenation | (R)-Styrene Oxide | None | Sluggish reaction. | chemrxiv.org |

| γ-Butyrolactone Synthesis | 1,2-Hexanediol (B41856) + Diethyl Malonate | K2CO3 (0.1 mmol) | Optimal base, leading to 61% yield. | rsc.org |

| γ-Butyrolactone Synthesis | 1,2-Hexanediol + Diethyl Malonate | None | Only traces of product formed. | rsc.org |

| Reductive Amination (Transfer Hydrogenation) | Furfural (B47365) + Aniline | MgSO4 (without base) | 93% conversion to the desired amine product. | mdpi.com |

| DMC Hydrogenation | Dimethylammonium Dimethylcarbamate | K3PO4 | Effective for methanol synthesis (TON of 19). | mdpi.com |

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent plays a critical role in determining the efficacy and selectivity of hydrogenolysis reactions catalyzed by Ru-MACHO-BH. researchgate.net The solvent can influence reaction rates, product yields, and the ratio of branched to linear (b:l) products. researchgate.netnumberanalytics.com

In the hydrogenation of (R)-styrene oxide, a comparative study of various polar solvents demonstrated significant performance differences. While reactions in 1,1,1-trifluoroethanol (TFE) and tetrahydrofuran (B95107) (THF) were sluggish, yielding only 5% and 2% of the product respectively after 3.5 hours, other solvents proved much more effective. researchgate.net Methanol provided a moderate 26% yield, but both ethanol (B145695) and isopropyl alcohol led to nearly complete conversion, with 94% and 95% yields, respectively. researchgate.net

Notably, the solvent also dictates the regioselectivity of the reaction. Isopropyl alcohol was identified as the optimal solvent for achieving the highest selectivity towards the branched alcohol product, yielding a b:l ratio of 10:1. researchgate.net In contrast, the reaction in TFE predominantly formed the linear product, with a b:l ratio of 1:30. researchgate.net The use of a 1:1 mixture of toluene (B28343) and isopropyl alcohol has also been shown to be effective, particularly for substrates with low solubility in pure isopropyl alcohol. chemrxiv.org

These findings highlight that solvents can alter the reactivity and selectivity of the catalyst by influencing its coordination sphere and the solubility of reactants. numberanalytics.com For the hydrogenation of epoxides with Ru-MACHO-BH, isopropyl alcohol is often the recommended solvent due to the high reaction rates and favorable selectivity it promotes. researchgate.netchemrxiv.org

Table 1: Effect of Different Solvents on the Hydrogenolysis of (R)-Styrene Oxide Catalyzed by Ru-MACHO-BH Reaction conditions: 1 mol % Ru-MACHO-BH, 60 °C, 3.5 hours, no added base.

| Solvent | Yield (%) | Branched:Linear (b:l) Ratio |

|---|---|---|

| Isopropyl Alcohol | 95 | 10:1 |

| Ethanol | 94 | Not Specified |

| Methanol | 26 | Not Specified |

| Tetrahydrofuran (THF) | 2 | Not Specified |

| 1,1,1-Trifluoroethanol (TFE) | 5 | 1:30 |

Data sourced from reference researchgate.net

Substrate-Catalyst Interactions and Selectivity Control

The interaction between the substrate and the Ru-MACHO-BH catalyst is fundamental to controlling reaction selectivity. The catalyst demonstrates high efficiency in the branched-selective hydrogenation of various epoxides, a process influenced by the substrate's structure. chemrxiv.org

For monosubstituted epoxides with an attached secondary sp3-hybridized carbon, Ru-MACHO-BH achieves excellent conversion and high selectivity for the branched alcohol product with catalyst loadings as low as 0.03 mol%. chemrxiv.org In the case of aryl-substituted epoxides, such as styrene (B11656) oxide, Ru-MACHO-BH shows markedly high selectivity for the branched phenyl ethanol product. chemrxiv.org This selectivity is consistent across substrates with a range of para-substituents, which are all hydrogenated in high yields. chemrxiv.org

However, the catalyst's selectivity can be unsatisfactory in other types of reactions. For instance, in the alkoxycarbonylation of alkyl halides, Ru-MACHO-BH was found to provide poor selectivity. nih.gov The nature of the substrate is crucial; the presence of certain functional groups on the substrate can influence the reaction pathway. The catalyst's activity and selectivity are a result of a cooperative mechanism involving the ruthenium metal center and the N-H functionality of the pincer ligand. uantwerpen.beresearchgate.net This bifunctional nature is key to its high activity in hydrogenation reactions. uantwerpen.be

The control of selectivity can also be tuned by external factors. For example, in the hydrogenation of furfural acetone, selectivity can be switched by introducing CO2. Under pure H2, the C=C bond is preferentially hydrogenated, whereas in a H2/CO2 mixture, the catalyst's preference shifts towards hydrogenating the C=O bond. nih.gov This demonstrates that the substrate-catalyst interaction and resulting selectivity are not static but can be dynamically controlled.

Table 2: Hydrogenation of Various Epoxide Substrates with Ru-MACHO-BH Reaction conditions: Isopropyl alcohol as solvent, 80 °C, 30 bar H₂.

| Substrate | Catalyst Loading (mol %) | Conversion (%) | Yield (%) | Branched:Linear (b:l) Ratio |

|---|---|---|---|---|

| 1-Tetradecene (B72687) oxide | 0.03 | >99 | 98 | >99:1 |

| (Bromomethyl)cyclohexane oxide | 0.063 | 99 | 99 | >99:1 |

| Styrene oxide | 0.13 | >99 | 98 | 15:1 |

| 4-Chlorostyrene oxide | 0.063 | >99 | 99 | 19:1 |

Data sourced from reference chemrxiv.org

Catalyst Deactivation and Regeneration Studies

Identification of Deactivation Pathways

The stability of a catalyst is a critical factor for its application, and understanding deactivation pathways is essential for improving its performance. For ruthenium pincer complexes like Ru-MACHO-BH, several deactivation mechanisms have been identified.

One significant pathway involves the formation of ruthenium biscarbonyl monohydride cationic complexes, which are catalytically inactive. nih.govacs.org This deactivation is a known issue for the related Ru-MACHO catalyst and is considered a potential pathway for Ru-MACHO-BH as well. nih.govacs.org Another identified pathway for catalyst degradation under reaction conditions involves the formation of a Ru(0)-complex with a tetradentate NP3 ligand. carla-hd.de

Furthermore, Ru-MACHO-BH is susceptible to decomposition under specific conditions. It has been observed to decompose rapidly in the presence of air, a process involving the hydrolysis of the borane (B79455) group. rsc.orgrsc.org This sensitivity necessitates careful handling and storage of the catalyst, often in an inert atmosphere, to maintain its activity. rsc.org In some applications, such as ester hydrogenation, the catalyst may be inactive without the presence of a base, suggesting that the active form is generated in situ and that failure to do so represents a form of inaction or "deactivation" from the pre-catalyst state. rsc.org

Strategies for Enhancing Catalyst Stability and Longevity

Several strategies have been explored to enhance the operational stability and lifespan of Ru-MACHO-BH and related catalysts. A key aspect of its robustness is its inherent high thermal and chemical stability under certain conditions. researchgate.net For instance, in the continuous hydrogenation of CO2 to methanol, Ru-MACHO-BH remained active even after 10 days of continuous reaction, achieving a very high turnover number (TON) of 9,900. nih.govacs.org

One strategy to counteract deactivation is to facilitate the regeneration of the active species. In the case of the inactive biscarbonyl complex formed from Ru-MACHO, it was found that this species could revert to the active catalyst through the dissociation of CO under the reaction conditions. nih.govacs.org This suggests a potential for in-situ regeneration.

Another approach focuses on modifying the catalyst's structure to improve its resilience. It has been hypothesized that using a more rigidified pincer ligand system could prevent metal leaching and degradation under catalytic conditions, thereby enhancing stability. digitellinc.com This involves designing ligands that are less prone to decomposition or transformation into inactive species. carla-hd.de

Finally, the stability of the catalyst can be managed through process design. In some systems, the catalyst has been successfully recycled over multiple runs without a significant loss of activity. researchgate.net For example, in a biphasic system for CO2 reduction, the catalyst was recycled multiple times, demonstrating its potential for long-term use in continuous processes. researchgate.net This highlights the importance of both molecular-level design and process optimization in maximizing the catalyst's useful life.

Computational Chemistry Approaches in Ru Macho Regr Bh Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been pivotal in mapping the complex reaction landscapes of processes catalyzed by Ru-MACHO-BH. uantwerpen.beresearchgate.netrsc.orgacs.orgacs.orgumich.edursc.org These studies have unraveled the step-by-step molecular transformations, providing a detailed picture of the catalytic cycle.

Energy Profiles and Rate-Determining Steps

In the context of epoxide hydrogenolysis, DFT studies have been crucial in dismissing previously proposed concerted, Noyori-type mechanisms, which were calculated to have prohibitively high free energy barriers of over 50 kcal/mol. acs.orgnih.gov Instead, these calculations support a stepwise mechanism.

The following table summarizes computed energy barriers for key steps in reactions catalyzed by Ru-MACHO-BH, illustrating how DFT helps pinpoint rate-determining steps.

| Reaction Step | Catalyst System | Computed Free Energy Barrier (kcal/mol) | Rate-Determining | Reference |

| H2 activation at hemiaminal stage (CO2 hydrogenation) | Ru-MACHO-BH | Highest in cycle | Yes | uantwerpen.be |

| Hydride transfer from formate (B1220265) (Formic acid dehydrogenation) | Ru-MACHO-BH model | +15.8 | No | acs.org |

| Concerted hydrogen transfer to epoxide | Ru-MACHO-BH | >50 | (Implausible pathway) | acs.orgnih.gov |

Analysis of Transition States and Intermediates

DFT allows for the detailed geometric and electronic analysis of fleeting transition states and reactive intermediates. uni-heidelberg.de This provides a deeper understanding of the factors that control reactivity. For example, in the outer-sphere hydrogenation of nitriles, DFT calculations have elucidated the structure of the transition state where a hydride migrates from the ruthenium metal to the nitrile's carbon atom. researchgate.net The calculations also highlight the importance of hydrogen bonding interactions in stabilizing transition states, such as in the protonolysis steps of CO2 hydrogenation. uantwerpen.be

Computational studies have also identified key resting states in the catalytic cycle, such as metal-formate and metal-carbonyl species in CO2 hydrogenation, which can be correlated with experimental spectroscopic observations. uantwerpen.beacs.org In the dehydrogenation of methanol (B129727), two anionic resting states, a Ru-dihydride and a Ru-monohydride, have been identified through a combination of spectroscopy and DFT calculations. researchgate.net

Prediction of Regioselectivity and Enantioselectivity

DFT calculations have proven valuable in predicting and explaining the selectivity observed in reactions catalyzed by Ru-MACHO-BH. By comparing the activation barriers for pathways leading to different regio- or stereoisomers, the preferred outcome can be determined. For instance, in the vinylation of pyrazoles with alkynes, DFT has been used to rationalize why one ruthenium catalyst leads to the trans-product while another yields the cis-product. nih.gov

While Ru-MACHO-BH itself is not a chiral catalyst for asymmetric synthesis, computational studies on related systems demonstrate the power of DFT in predicting enantioselectivity. This is achieved by modeling the transition states leading to the (R) and (S) enantiomers and calculating the energy difference between them.

Theoretical Investigations of Structure-Activity Relationships

Understanding how the structure of a catalyst influences its activity is crucial for designing improved catalysts. acs.orgnih.gov Computational chemistry provides a powerful platform for systematically investigating these structure-activity relationships.

Ligand Electronic and Steric Effects

The electronic and steric properties of the pincer ligand play a critical role in the performance of the Ru-MACHO-BH catalyst. DFT studies can quantify these effects by systematically modifying the ligand in silico and observing the impact on the reaction energetics. For example, replacing the phenyl groups on the phosphorus atoms of the MACHO ligand with other substituents leads to a significant decrease in methanol formation from CO2, highlighting the importance of the PPhNPPh backbone. uantwerpen.be

Furthermore, computational studies on related pincer complexes have shown that electron-donating groups on the ligand can enhance the basicity of the acceptor site, which can have a stabilizing effect. tudelft.nl However, bulky substituents can also introduce steric strain. tudelft.nl The inactivity of the N-methylated version of Ru-MACHO in nitrile hydrogenation underscores the critical role of the N-H group and, by extension, the electronic and steric environment it creates. researchgate.net

The table below illustrates the impact of ligand modifications on catalytic activity, as predicted or rationalized by computational studies.

| Ligand Modification | Reaction | Predicted/Observed Effect on Activity | Computational Rationale | Reference |

| Replacement of PPh groups | CO2 to Methanol | Severe decrease | Importance of PPhNPPh backbone | uantwerpen.be |

| N-methylation of MACHO ligand | Nitrile Hydrogenation | Inactive | Disruption of metal-ligand cooperation | researchgate.net |

| Introduction of strong electron-donating NHC ligand | CO2 to Methanol | Lower TON | Altered electronic properties | uantwerpen.be |

Understanding Metal-Ligand Cooperation through Computational Models

Metal-ligand cooperation (MLC) is a key feature of Ru-MACHO-BH catalysis, where the ligand is not a passive spectator but actively participates in bond activation steps. acs.orgacs.orgrsc.orgkuleuven.be Computational models have been essential in visualizing and quantifying this cooperation. acs.orgacs.orgrsc.orgkuleuven.be

DFT studies on nitrile hydrogenation, for example, support an outer-sphere mechanism involving MLC. researchgate.net In contrast, for alcohol dehydrogenation and ester hydrogenation, recent calculations suggest that a metal-ligand-assisted pathway is preferred over the classically proposed MLC mechanism. acs.org In the case of CO2 hydrogenation, the N-H group of the ligand is involved in stabilizing transition states through hydrogen bonding. uantwerpen.be

Combined experimental and computational studies on the hydrogenolysis of epoxides have revealed that the reaction proceeds via an SN2-like attack of the ruthenium hydride on the epoxide, a mechanism elucidated through detailed DFT analysis. acs.org These computational models allow researchers to dissect the intricate interplay between the metal center and the ligand, providing a more complete picture of the catalytic process.

Computational Studies of Catalyst Stability and Deactivation

Computational chemistry, particularly Density Functional Theory (DFT), has been an indispensable tool in elucidating the stability and deactivation pathways of the Ru-MACHO(regR)-BH catalyst. These theoretical investigations provide molecular-level insights into the intricate mechanisms that govern the catalyst's performance and lifespan under various reaction conditions.

Research has focused on understanding the fundamental steps of catalytic cycles, identifying potential catalyst resting states, and mapping out the energetic landscapes of deactivation processes. One significant area of investigation has been the hydrogenation of CO2 to methanol, where Ru-MACHO-BH has shown considerable promise. DFT studies coupled with automated reaction path finding tools have been employed to model the complex reaction network. umich.edu These studies have explored the hydrogenation of key intermediates like dimethylcarbamate (B8479999) (DMC), which is formed from the reaction of CO2 with an amine co-catalyst. umich.edu

A critical aspect of catalyst stability is its propensity to enter off-cycle, unreactive states or to undergo irreversible decomposition. One identified deactivation pathway for related Ru-Macho pincer complexes involves the formation of stable ruthenium biscarbonyl monohydride cationic complexes. osti.gov However, for the Ru-Macho catalyst, it has been noted that this deactivation can be reversible, with the active species potentially regenerating through the dissociation of a CO ligand under reaction conditions. osti.gov

Furthermore, computational studies have investigated the degradation of the Ru-MACHO™ catalyst during ester hydrogenation reactions. carla-hd.de These investigations led to the identification of decomposition products, including a highly active Ru(0) complex with a tetradentate NP3 ligand, humorously termed a "Phoenix-Catalyst" as it arises from the "ashes" of the original catalyst. carla-hd.de A computational analysis of this system revealed that the N-H bond of the pincer ligand does not necessarily need to cleave to enable catalysis, but rather assists in substrate binding via hydrogen bonding. carla-hd.de

In the context of CO2 hydrogenation to methanol, DFT calculations have been crucial in dissecting the elementary steps and their associated energy barriers. For the reaction catalyzed by the Ru-Macho-BH complex in the presence of ethylenediamine (B42938) (EDA), three potential routes were computationally explored. The most favorable route was determined to have an energetic span (δE) of 35.07 kcal mol⁻¹, highlighting the kinetic feasibility of the process. researchgate.net Without the amine co-catalyst, it was found that the formate intermediate becomes trapped by the catalyst, preventing the conversion to methanol. researchgate.net

The selectivity of the catalyst is intrinsically linked to its stability against alternative, non-productive reaction pathways. Computational work on the Ru-MACHO-BH4 complex has revealed the possibility of a C-O bond breaking pathway as an alternative to the desired C-N bond cleavage during the hydrogenation of dimethylformamide (an intermediate in CO2-to-methanol conversion). umich.edu This C-O bond lability could lead to the formation of trimethylamine (B31210) and water instead of methanol, representing a significant deactivation or selectivity-lowering pathway. umich.edu The careful computational investigation of these competing pathways is essential for rationally designing more selective and robust catalytic systems. umich.edu

The table below summarizes key energetic data from computational studies, providing a quantitative look at the stability and reactivity of intermediates and transition states in reactions catalyzed by Ru-MACHO type complexes.

| Study Focus | Computational Method | System/Reaction | Key Finding | Energy Barrier / Energetic Span (kcal/mol) |

| CO2 to Methanol Hydrogenation researchgate.net | DFT | Ru-Macho-BH + Ethylenediamine | Proposed most favorable reaction route (Route B) | 35.07 |

| Ethanol (B145695) Dehydrogenation osti.gov | DFT | Ru-MACHO | H2 release from dihydride intermediate | Not specified |

| CO2 to Methanol Hydrogenation umich.edu | DFT | Ru-MACHO-BH4 + Dimethylamine | C-N vs C-O bond cleavage in DMF intermediate | Energetically possible, specific barriers not provided |

| Ester Hydrogenation Degradation carla-hd.de | DFT | Ru-MACHO™ | Role of N-H bond in catalysis | N-H cleavage not required for catalysis |

These computational findings underscore the dynamic nature of the this compound catalyst. They reveal a complex interplay of on-cycle catalytic steps, reversible and irreversible deactivation pathways, and the potential for the catalyst to evolve into new active species under reaction conditions. This detailed understanding is paramount for the optimization of reaction conditions and the future design of more stable and efficient pincer-type catalysts.

Comparison with Other Ruthenium and Transition Metal Catalytic Systems

Relative Performance of Ru-MACHO(regR)-BH in Asymmetric Hydrogenation

This compound has demonstrated notable efficacy in various asymmetric hydrogenation reactions, a cornerstone of modern synthetic chemistry for producing chiral molecules. Its performance is often benchmarked against other well-established ruthenium catalysts, such as those based on the BINAP ligand.

In the asymmetric hydrogenation of β-keto esters, a critical transformation in the synthesis of pharmaceuticals and fine chemicals, this compound has shown competitive results. uni-rostock.de While Noyori's Ru-BINAP systems are renowned for their high enantioselectivity in this area, Ru-MACHO catalysts have been successfully applied to the industrial-scale hydrogenation of (R)-lactate to produce (R)-1,2-propanediol with high optical purity. researchgate.net This highlights the practical utility and robustness of the Ru-MACHO platform.

For the hydrogenation of α-keto esters, Ru-MACHO catalysts exhibit a remarkable chemoselectivity that can be tuned by altering reaction conditions. Under strong basic conditions with high temperature and pressure, they facilitate the formation of 1,2-diols. Conversely, using a weaker base at lower temperature and pressure leads to the selective formation of α-hydroxy esters. This tunability offers a significant advantage in synthetic planning.

However, it is important to note that no single catalyst is universally optimal for all ketone substrates. uni-rostock.de The choice of catalyst often depends on the specific class of the substrate. uni-rostock.de While this compound is highly effective for a range of substrates, including the selective reduction of nitriles to primary amines, other systems like palladium-catalyzed asymmetric hydrogenation of lactones can operate under base-free conditions, offering an alternative approach for base-sensitive substrates. researchgate.netrsc.org

Comparative Analysis with Other Pincer Complexes (e.g., Milstein Catalysts, Ru-PNP)

This compound belongs to the family of pincer complexes, which are characterized by a central metal atom held in place by a tridentate ligand. Its performance is often compared with other prominent pincer catalysts, such as the Milstein catalyst and other Ru-PNP complexes.

The Milstein catalyst, another ruthenium-based PNN-pincer complex, is known for its high activity in ester hydrogenation. chemicalindustryjournal.co.uk Research has shown that the latent N-H group in the Milstein catalyst is crucial for its catalytic activity. chemicalindustryjournal.co.uk In a comparative study on the branch-selective hydrogenolysis of epoxides, both Ru-MACHO-BH and a PNN-pincer complex derived from the Milstein catalyst precursor were found to be highly effective. chemicalindustryjournal.co.ukchemrxiv.org However, from a practical and economic standpoint, the commercially available and more affordable Ru-MACHO-BH is often recommended. chemrxiv.org

Furthermore, Ru-MACHO-BH has proven to be a valuable catalyst in hydrogen autotransfer reactions, such as the synthesis of γ-butyrolactones from 1,2-diols and malonates. rsc.orgrsc.org While other ruthenium sources and pincer complexes showed some activity, Ru-MACHO-BH provided superior yields and regioselectivity. rsc.org

Distinctions from Other Homogeneous and Heterogeneous Catalysts for Similar Transformations

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. chembam.com Homogeneous catalysts like this compound are in the same phase as the reactants, typically in solution, which allows for high interaction and often milder reaction conditions. chembam.com Heterogeneous catalysts are in a different phase, usually a solid, which facilitates easier separation and recycling, a significant advantage in industrial processes. chembam.com

This compound, as a homogeneous catalyst, offers high activity and selectivity for a variety of transformations under relatively mild conditions. For instance, it is highly effective for the hydrogenation of sugars to sugar alcohols and the chemoselective hydrogenation of α-keto esters. researchgate.net In the hydrogenation of epoxides, Ru-MACHO-BH provides high yields of the branched alcohol product with low catalyst loadings, outperforming some other systems that may lead to side reactions like solvolysis. researchgate.net

However, the recovery and reuse of homogeneous catalysts like this compound can be challenging compared to heterogeneous systems. chembam.com To bridge this gap, efforts have been made to heterogenize molecular catalysts. For example, Ru-MACHO has been supported on materials like SBA-15, creating a heterogeneous catalyst that maintains comparable activity to its homogeneous counterpart in the dehydrogenation of ethylene (B1197577) glycol. escholarship.org

In the context of CO2 hydrogenation, Ru-MACHO-BH is a key player in homogeneous catalysis, often used in combination with amines. uantwerpen.beresearchgate.net This bifunctional system allows for the integration of CO2 capture and conversion to methanol (B129727) under milder conditions than typically required for heterogeneous catalysts. uantwerpen.be While heterogeneous catalysts are the workhorses of industrial hydrogenation, homogeneous systems like Ru-MACHO-BH excel in specialized applications demanding high selectivity and functional group tolerance. researchgate.net

The versatility of this compound is further demonstrated by its application in acceptorless dehydrogenation reactions for the synthesis of amides and imines, showcasing its utility beyond hydrogenation. nih.gov Its commercial availability and relatively low cost compared to some other specialized pincer catalysts make it an attractive option for a broad range of chemical transformations. chemrxiv.orgnih.gov

Future Perspectives and Emerging Directions in Ru Macho Regr Bh Catalysis

Expansion of Substrate Scope and Reaction Types

While Ru-MACHO(regR)-BH is well-established for the hydrogenation of esters and carbonates, ongoing research is continuously expanding its catalytic repertoire to include more challenging and diverse substrates and reaction types. takasago.com A significant area of development is the hydrogenation of epoxides. Studies have shown that this compound can effectively catalyze the branched-selective hydrogenation of epoxides to alcohols, demonstrating high activity and selectivity without the need for strong base additives, particularly when using isopropanol (B130326) as the solvent. chemrxiv.orgresearchgate.net For certain substrates like 1-tetradecene (B72687) oxide, the catalyst has achieved nearly full conversion with loadings as low as 0.03 mol%. chemrxiv.org

The catalyst's utility in C-C and C-O bond-forming reactions is another promising frontier. A notable example is the synthesis of γ-butyrolactones from 1,2-diols and malonates via a regioselective domino process that involves a C-C bond formation followed by an intramolecular transesterification. rsc.org This "hydrogen autotransfer" or "borrowing hydrogen" methodology showcases the catalyst's ability to orchestrate multi-step transformations with high atom economy. rsc.orgresearchgate.net Furthermore, its application in the alkoxycarbonylation of alkyl iodides has been explored, although selectivity can be a challenge compared to other pincer complexes. nih.gov

The valorization of biomass-derived platform chemicals is a critical area for sustainable chemistry, and this compound is proving to be a valuable tool. It has been successfully employed in the base-free transfer hydrogenation of furfural (B47365) to furfurylamines using isopropanol as a hydrogen donor. mdpi.com It also catalyzes the hydrogenation of 3-methyl-1,2-cyclopentanedione (MCP), a derivative of hydroxymethylfurfural (HMF), to the corresponding diol with high yield. mdpi.com The conversion of CO2 into chemical feedstocks is another key application; this compound efficiently catalyzes the hydrogenation of CO2 to formate (B1220265) in the presence of a base. nih.gov

Table 1: Expanded Substrate Scope of this compound

| Reaction Type | Substrate Example | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Epoxide Hydrogenation | (R)-Styrene Oxide, 1-Tetradecene Oxide | Branched Alcohols | Highly effective and selective without strong bases; low catalyst loadings (0.03 mol%) achievable. | chemrxiv.org, researchgate.net |

| Domino Lactonization | 1,2-Hexanediol (B41856) and Diethyl Malonate | γ-Butyrolactone | Regioselective C-C and C-O bond formation via hydrogen autotransfer. | rsc.org |

| Transfer Hydrogenation | Furfural and Anilines | Furfurylamines | Efficient, chemoselective, and base-free conversion using iPrOH as H-donor. | mdpi.com |